1-benzyl-3-chloro-5-(morpholinocarbonyl)-2(1H)-pyridinone
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Overview
Description
1-benzyl-3-chloro-5-(morpholinocarbonyl)-2(1H)-pyridinone is a synthetic organic compound that belongs to the pyridinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-chloro-5-(morpholinocarbonyl)-2(1H)-pyridinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridinone Core: Starting with a suitable pyridine derivative, the core structure is formed through cyclization reactions.
Chlorination: Introduction of the chlorine atom at the 3-position using reagents like thionyl chloride or phosphorus pentachloride.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.
Morpholinocarbonylation: The morpholinocarbonyl group is added through a reaction with morpholine and a carbonylating agent such as phosgene or triphosgene.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-chloro-5-(morpholinocarbonyl)-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-3-chloro-5-(morpholinocarbonyl)-2(1H)-pyridinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-chloro-2(1H)-pyridinone: Lacks the morpholinocarbonyl group.
3-chloro-5-(morpholinocarbonyl)-2(1H)-pyridinone: Lacks the benzyl group.
1-benzyl-5-(morpholinocarbonyl)-2(1H)-pyridinone: Lacks the chlorine atom.
Uniqueness
1-benzyl-3-chloro-5-(morpholinocarbonyl)-2(1H)-pyridinone is unique due to the presence of all three functional groups (benzyl, chloro, and morpholinocarbonyl), which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-benzyl-3-chloro-5-(morpholine-4-carbonyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c18-15-10-14(16(21)19-6-8-23-9-7-19)12-20(17(15)22)11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLKTJHKHXZHSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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